Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
Overview
Description
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is an organic compound that features a boronic ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes and the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds have been shown to interact with their targets through borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst , and phosphitylation of alcohols and heteroatomic nucleophiles .
Biochemical Pathways
Similar compounds have been shown to be involved in the formation of useful glycosyl donors and ligands , and the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
Similar compounds have been shown to result in the formation of useful glycosyl donors and ligands , and the hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Analysis
Biochemical Properties
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it an effective enzyme inhibitor. This compound has been shown to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site and preventing substrate access . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By inhibiting specific enzymes, it can alter the phosphorylation state of key signaling proteins, thereby modulating gene expression and cellular metabolism. In various cell types, this compound has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group can form covalent bonds with the active site serine or threonine residues in enzymes, leading to enzyme inhibition . This interaction is often reversible, allowing for controlled modulation of enzyme activity. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. The changes in gene expression can lead to downstream effects on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, it can undergo hydrolysis and other degradation processes, which may affect its efficacy and potency. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which the risk of toxicity increases . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The distribution pattern of this compound can influence its efficacy and toxicity, as it may accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum through the presence of targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-methylpyridine with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The product is then purified by column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in organic solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is unique due to its specific structure that combines a boronic ester with a pyridine ring, offering distinct reactivity and stability. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring precise molecular modifications.
Properties
IUPAC Name |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16-9-10)8-12(17)18-5/h6-7,9H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYMPVRASMMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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